[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
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Overview
Description
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a morpholine ring, a dichlorophenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach involves the reaction of 3,4-dichloroaniline with morpholine to form the morpholin-4-yl derivative. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone
- [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-phenyl-1H-pyrazol-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9-6-13(19-18-9)15(21)20-4-5-22-14(8-20)10-2-3-11(16)12(17)7-10/h2-3,6-7,14H,4-5,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTQPOUAAUKUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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